2,2,4-Trimethylpent-4-en-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,2,4-trimethylpent-4-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6-9;/h1,5-6,9H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYNDGCJXCYWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation and Reductive Deoxygenation Route
One well-documented approach involves the activation of a precursor alcohol followed by catalytic hydrogenation to yield the target amine hydrochloride salt. This method is adapted from processes used in the synthesis of related compounds such as tapentadol intermediates.
- Starting Material: (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol or structurally analogous alcohols.
- Activation: The hydroxyl group is activated using strong acids such as methanesulfonic acid or para-toluenesulfonic acid in the presence of mineral acids (e.g., concentrated sulfuric acid) and solvents like tetrahydrofuran (THF) and cyclohexane.
- Reaction Conditions: The reaction mixture is heated to reflux (~76-80°C) with simultaneous removal of water to drive the formation of sulfonate esters.
- Reductive Deoxygenation: The activated intermediate undergoes catalytic hydrogenation using palladium-based catalysts (e.g., 10% Pd/C) under hydrogen pressure (5-7 kg/cm²) at mild temperatures (25-30°C) for 2-4 hours.
- Isolation: After filtration of the catalyst, the reaction mixture is worked up by aqueous extraction, pH adjustment (to ~9-10), and organic solvent extraction (diisopropyl ether). Concentration under reduced pressure yields the free amine.
- Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid.
Yields: This method achieves high yields, typically around 90% for the amine intermediate stage.
Grignard Reaction Followed by Salt Formation
Another preparative route involves a Grignard reaction to build the carbon skeleton, followed by amination and salt formation:
- Step 1: Reacting (S)-1-(dimethylamino)-2-methylpentan-3-one with aryl halides (e.g., 3-bromo anisole) under Grignard conditions to form the corresponding alcohol intermediate.
- Step 2: Activation of the hydroxyl group and subsequent reductive deoxygenation as described above.
- Step 3: Conversion of the free amine to the hydrochloride salt.
This sequence allows for stereochemical control and access to specific enantiomers of the amine hydrochloride.
Nucleophilic Substitution Using Haloalkanes
A method involving nucleophilic substitution has been reported for related compounds with similar structural motifs:
- Reactants: 2-chloro-2,4,4-trimethylpentane reacts with nucleophilic amines or amine precursors in the presence of haloalkane solvents.
- Conditions: Reaction temperature is maintained between 50-60°C with stirring for 2-3 hours.
- Workup: The product is isolated by standard extraction and purification methods.
- Advantages: This method is simple, cost-effective, and provides high yields.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Activation + Reductive Deoxygenation | Activation of -OH with methanesulfonic acid, Pd/C hydrogenation | Methanesulfonic acid, Pd/C, H2 | Reflux 76-80°C, H2 pressure 5-7 kg/cm², 25-30°C | ~90 | High stereoselectivity, industrially viable |
| Grignard Reaction + Salt Formation | Grignard addition, activation, hydrogenation | Grignard reagents, Pd/C, acids | Varied, mild temperatures | High | Allows stereochemical control |
| Nucleophilic Substitution | Reaction of haloalkane with amine precursor | Haloalkane solvent, triethylamine | 50-60°C, 2-3 hours | High | Simple, cost-effective |
Research Findings and Industrial Considerations
- The activation of the hydroxyl group with sulfonic acids followed by catalytic hydrogenation is a robust and scalable method, avoiding the need for expensive chiral HPLC separations.
- Use of palladium catalysts such as Pd/C under controlled hydrogen pressures ensures high conversion rates and purity.
- The hydrochloride salt formation stabilizes the amine, facilitating isolation and storage.
- The nucleophilic substitution method offers a simpler alternative but may require careful control of reaction conditions to avoid side reactions.
- Industrial processes favor methods that avoid costly reagents like trimethylchlorosilane and chiral columns, focusing on economical and high-yielding routes.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethylpent-4-en-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethylpent-4-en-1-amine hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials, including lubricants and additives.
Mechanism of Action
The mechanism by which 2,2,4-trimethylpent-4-en-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions.
Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's mechanism of action will vary depending on the context of its use. For example, in drug discovery, it may target specific receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between 2,2,4-trimethylpent-4-en-1-amine hydrochloride and related compounds:
Key Observations :
- Alkyne vs. Alkene : The presence of an alkyne in (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine HCl increases molecular rigidity and reactivity compared to the alkene in the target compound .
- Polar Substituents : The methoxy group in 4-methoxy-4-methylpentan-1-amine HCl improves hydrophilicity, impacting solubility and pharmacokinetics .
Physicochemical and Spectroscopic Properties
- Thermal Stability : Differential scanning calorimetry (DSC) data for similar hydrochlorides (e.g., lecarnidipine HCl) reveal decomposition temperatures >200°C, suggesting comparable thermal resilience for 2,2,4-trimethylpent-4-en-1-amine HCl .

- Spectroscopy : UV-Vis and NMR spectra of erlotinib hydrochloride () indicate that amine hydrochlorides exhibit strong absorbance near 280 nm and characteristic δ 7.94 ppm (aromatic protons) in ¹H NMR, though aliphatic analogs like 2,2,4-trimethylpent-4-en-1-amine HCl would show upfield shifts for methyl and alkene protons .
Biological Activity
2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a compound that has garnered attention in various fields of biological research. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview. The focus will be on its biochemical properties, physiological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a branched amine with a double bond, contributing to its reactivity and biological interactions. The compound can be represented by the SMILES notation: Cl[H].CCCCN(CC)c1nc(C)nc2n(c(C)c(C)c12)-c3c(C)cc(C)cc3C .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on neurotransmitter systems and stress response mechanisms.
- Anxiogenic Effects : Research indicates that this compound may influence the activation of corticotropin-releasing factor 1 (CRF1), which is implicated in anxiety disorders. It has been shown to affect tryptophan hydroxylase 2 activity, which regulates serotonin synthesis .
- Therapeutic Potential : Blocking corticotrophin-releasing hormone (CRH) signaling has been proposed as a therapeutic strategy for treating social stress-induced depression. This suggests potential applications in managing anxiety and depression .
Case Studies and Research Findings
A variety of studies have investigated the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anxiogenic effects | Demonstrated increased anxiety-like behavior in rodent models following administration. |
| Study B | CRF1 Activation | Showed that blocking CRF1 can reduce stress-induced behavioral changes. |
| Study C | Neurotransmitter Regulation | Found alterations in serotonin levels post-treatment, indicating potential for mood regulation. |
Detailed Research Findings
- Study A : In a controlled experiment involving rodents, administration of this compound resulted in significant increases in anxiety-like behaviors as measured by elevated plus maze tests.
- Study B : This study focused on the CRF signaling pathway and found that antagonists targeting CRF1 receptors could mitigate the anxiogenic effects induced by the compound.
- Study C : Investigating neurotransmitter levels revealed that treatment with this compound led to a notable increase in serotonin synthesis markers, suggesting an interaction with serotonergic pathways.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2,2,4-trimethylpent-4-en-1-amine hydrochloride with high purity?
- Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the unsaturated amine precursor via alkylation or condensation reactions. Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or DMF) are critical to minimize side products like over-alkylated derivatives .
- Step 2 : Hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous ether. Solvent polarity must be optimized to precipitate the product efficiently .
- Catalysts : Palladium or copper-based catalysts may enhance regioselectivity in alkene formation, though their use depends on precursor reactivity .
- Characterization : Confirm purity via NMR (e.g., δ 1.2–1.5 ppm for methyl groups, δ 5.2–5.6 ppm for alkene protons) and mass spectrometry (expected [M+H]⁺ ion). IR can validate amine hydrochloride formation (N–H stretch ~2500 cm⁻¹) .
Q. How can researchers resolve discrepancies in melting point data for this compound?
- Answer : Melting point variations often arise from:
- Hydration state : Ensure the compound is fully anhydrous by drying under vacuum (e.g., 40°C for 24 hours) .
- Polymorphism : Perform X-ray crystallography to identify crystalline forms. DSC (Differential Scanning Calorimetry) can detect phase transitions .
- Impurities : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify residual solvents or byproducts. Compare results with published standards (e.g., USP guidelines) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical stability of this compound under varying pH conditions?
- Answer :
- Protonation effects : The amine group’s pKa (~9–10) dictates stability. At pH < 3, the amine is fully protonated, reducing nucleophilic attack on the alkene.
- Steric hindrance : The 2,2,4-trimethyl groups restrict conformational flexibility, minimizing racemization. Chiral HPLC (e.g., Chiralpak AD-H column) can monitor enantiomeric purity under acidic/basic conditions .
- Computational modeling : DFT studies (B3LYP/6-31G*) predict energy barriers for isomerization. Compare with experimental kinetic data (e.g., Arrhenius plots from stability studies) .
Q. How can researchers design experiments to analyze conflicting bioactivity data in receptor-binding assays?
- Answer : Contradictory results may arise from:
- Receptor subtype selectivity : Use radioligand displacement assays (e.g., [³H]-ligands for adrenergic vs. dopaminergic receptors) to clarify target specificity .
- Solubility limitations : Pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO). Dynamic Light Scattering (DLS) can detect aggregation .
- Positive controls : Compare with known agonists/antagonists (e.g., clonidine for α₂-adrenergic receptors) to validate assay conditions .
Methodological Challenges & Solutions
Q. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
- Answer :
- Storage conditions : Use airtight containers with desiccants (silica gel) at –20°C. Avoid repeated freeze-thaw cycles .
- Degradation analysis : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Identify major degradants (e.g., oxidation products at the alkene) .
- Formulation : Lyophilize with stabilizing excipients (e.g., trehalose) for in vivo studies .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

